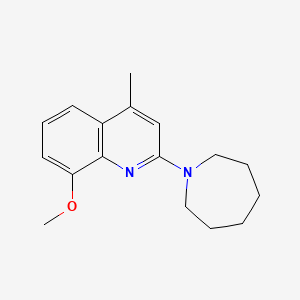
2-(1-azepanyl)-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-8-methoxy-4-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as azepanone quinoline and has a molecular formula of C17H21NO.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-8-methoxy-4-methylquinoline has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In anti-inflammatory research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In anti-cancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In anti-microbial research, it has been found to have activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-8-methoxy-4-methylquinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in inflammation and the induction of apoptosis in cancer cells. It has also been suggested that this compound may have an effect on the cell membrane, leading to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to have an effect on the cell cycle, leading to cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-8-methoxy-4-methylquinoline in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-8-methoxy-4-methylquinoline. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications. Finally, the development of more soluble derivatives of this compound may lead to improved bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-8-methoxy-4-methylquinoline involves the reaction of 8-methoxy-4-methylquinoline with 1-azepanone in the presence of a catalyst. The reaction occurs through a nucleophilic substitution mechanism, where the oxygen atom of the 1-azepanone attacks the carbon atom of the 8-methoxy-4-methylquinoline. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13-12-16(19-10-5-3-4-6-11-19)18-17-14(13)8-7-9-15(17)20-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIHQGNSDYSUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



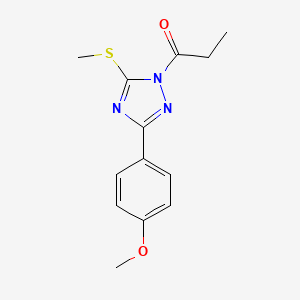
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
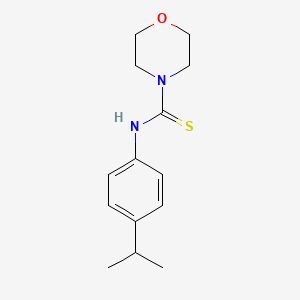
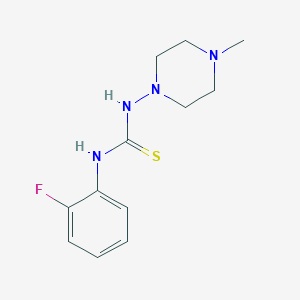
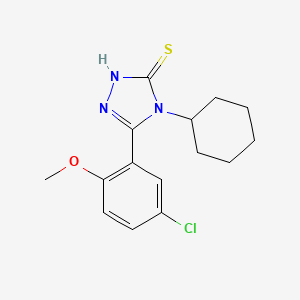
methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
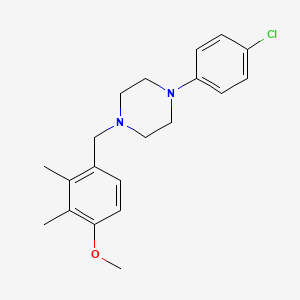
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)
